(3,5-Dimethylisoxazol-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone
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Description
(3,5-Dimethylisoxazol-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Heterocyclic Derivative Syntheses
Heterocyclic compounds, including tetrahydrofuran, dioxolane, and oxazoline derivatives, are synthesized through oxidative carbonylation conditions. These reactions, catalyzed by PdI2 in conjunction with KI under specific conditions, yield various derivatives with potential applications in medicinal chemistry and materials science (Bacchi et al., 2005).
Antitumor Properties
Compounds synthesized from 5-diazoimidazole-4-carboxamide and alkyl/aryl isocyanates, including the 3-(2-chloroethyl) derivative, have shown curative activity against L-1210 and P388 leukemia. These findings suggest potential applications in developing novel antitumor agents (Stevens et al., 1984).
Synthesis of Diazaspiro Derivatives
The double 1,4-addition of malonate to 1,2-diaza-1,3-butadienes leads to the formation of previously unknown symmetric and unsymmetric 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes, indicating potential in the synthesis of novel organic compounds with unique structural properties (Attanasi et al., 2001).
Tautomerism and Metal Complexation
The study of 2-acylmethyl-2-oxazolines reveals insights into the solid-state, solution, and gas-phase structures of these compounds, highlighting their potential in coordination chemistry and metal-mediated catalysis (Jones et al., 2013).
Ion-Molecule Reactions in Mass Spectrometry
The study of ion-molecule reactions of 1,4-benzodiazepines in a quadrupole ion trap mass spectrometer provides valuable insights into the structural differentiation and identification of compounds, aiding in analytical and forensic chemistry (McCarley & Brodbelt, 1993).
properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-11-14(12(2)21-16-11)15(19)18-6-3-5-17(7-8-18)13-4-9-20-10-13/h13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWZXVXUQWHUOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylisoxazol-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone |
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